(4-Phenylbutyl)phosphonic acid (4-Phenylbutyl)phosphonic acid
Brand Name: Vulcanchem
CAS No.: 46348-61-2
VCID: VC0193175
InChI: InChI=1S/C10H15O3P/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,11,12,13)
SMILES: C1=CC=C(C=C1)CCCCP(=O)(O)O
Molecular Formula: C10H15O3P
Molecular Weight: 214.2 g/mol

(4-Phenylbutyl)phosphonic acid

CAS No.: 46348-61-2

VCID: VC0193175

Molecular Formula: C10H15O3P

Molecular Weight: 214.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(4-Phenylbutyl)phosphonic acid - 46348-61-2

Description

(4-Phenylbutyl)phosphonic acid is an organic compound with the chemical formula C10H15O3PC_{10}H_{15}O_3P and a molecular weight of 214.2 . It is also known by other names such as Fosinopril EP Impurity G and 4-Phenylbutylphosphonic acid . This compound is included in American Elements' catalog of life science products . They can also produce materials based on customer specifications .

This compound is used as an impurity standard and is related to Fosinopril, a medication . It appears as a powder and should be stored at room temperature . It is regarded as a hazardous material, with hazard statements including H315, H318, and H335, indicating that it may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust, using personal protective equipment, and proper handling and disposal .

Other similar compounds include (4-Phenylbutyl)phosphinic acid (C10H14O2PC_{10}H_{14}O_2P), which has a molecular weight of 197.19 g/mol , and (2-Oxo-4-phenylbutyl)phosphonic acid (C10H13O4PC_{10}H_{13}O_4P), which has a molecular weight of 228.18 g/mol . Another related compound is Dimethyl (2-oxo-4-phenylbutyl)phosphonate (C12H17O4PC_{12}H_{17}O_4P), which has a molecular weight of 256.23 .

CAS No. 46348-61-2
Product Name (4-Phenylbutyl)phosphonic acid
Molecular Formula C10H15O3P
Molecular Weight 214.2 g/mol
IUPAC Name 4-phenylbutylphosphonic acid
Standard InChI InChI=1S/C10H15O3P/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,11,12,13)
Standard InChIKey PJOFGDOSMWTOOQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCCP(=O)(O)O
Canonical SMILES C1=CC=C(C=C1)CCCCP(=O)(O)O
Purity > 95%
Synonyms 4-phenylbutylphosphonic acid; P-(4-phenylbutyl)phosphonic Acid; USP Fosinopril Related Compound H
PubChem Compound 13687984
Last Modified Aug 15 2023

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